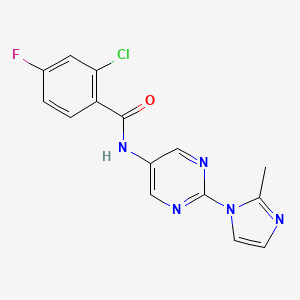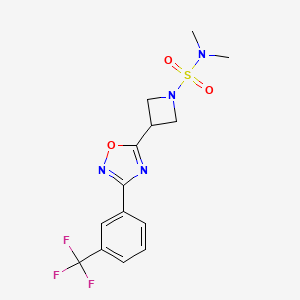![molecular formula C20H22FN3O B2408973 N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide CAS No. 478079-64-0](/img/structure/B2408973.png)
N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H22FN3O and its molecular weight is 339.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide derivatives have been explored for their potential antimicrobial properties. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and tested their antifungal and antibacterial activities. They found significant antimicrobial potential in these compounds, highlighting their potential use in treating bacterial and fungal infections (Patel & Patel, 2010).
Synthesis of Novel Compounds
- There has been a focus on synthesizing new derivatives of this compound for various applications. For example, Haufe et al. (2002) investigated the synthesis of monofluorinated cyclopropanecarboxylates, including some derivatives with potential medicinal applications (Haufe et al., 2002).
Receptor Studies
- Lang et al. (1999) developed fluorine-18-labeled 5-HT1A antagonists, including derivatives of this compound, for receptor imaging studies. This research offers insight into the potential use of these compounds in studying receptor distributions and dynamics (Lang et al., 1999).
Wirkmechanismus
Target of Action
The primary target of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound’s interaction with AChE is of mixed-type, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory .
Result of Action
By inhibiting AChE and increasing acetylcholine levels, N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide may enhance cognitive functions such as learning and memory . This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-18-14-16(22-20(25)15-6-7-15)8-9-19(18)24-12-10-23(11-13-24)17-4-2-1-3-5-17/h1-5,8-9,14-15H,6-7,10-13H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFMIXGNRSOIJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
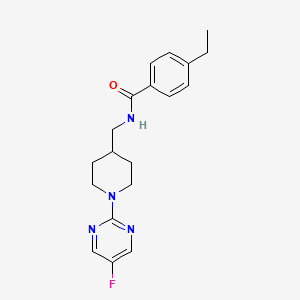
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2408892.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2408893.png)

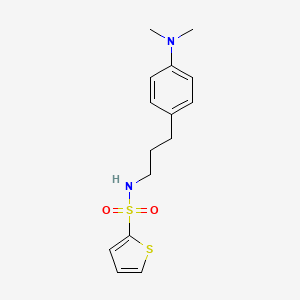
![1-(4-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408899.png)
![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2408900.png)
![(4-chlorophenyl) (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B2408902.png)
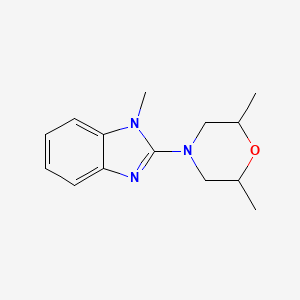
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2408906.png)
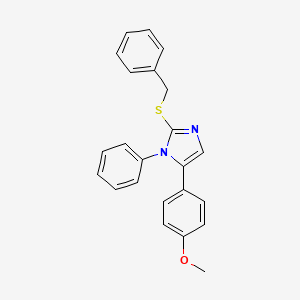
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2408908.png)
